Methyl 1H-tetrazol-1-ylacetate can serve as a building block in organic synthesis. Sigma-Aldrich, a chemical supplier, highlights its use as a starting reagent for the synthesis of ethyl aryloxadiazolylacetates. These are other organic compounds with potential applications in medicinal chemistry. Additionally, research published in Chemical Science explores its use in the preparation of homochiral 3D diamondoid metal-organic frameworks [Zn2(etza)4] []. These frameworks are porous materials with potential applications in gas storage and separation.
Methyl 1H-tetrazol-1-ylacetate is a chemical compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The compound features a methyl ester functional group attached to the 1H-tetrazole moiety, which enhances its solubility and reactivity. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, making methyl 1H-tetrazol-1-ylacetate a compound of significant interest.
Tetrazole derivatives, including methyl 1H-tetrazol-1-ylacetate, exhibit various biological activities such as:
The synthesis of methyl 1H-tetrazol-1-ylacetate typically involves several key methods:
Methyl 1H-tetrazol-1-ylacetate has several applications in various fields:
Studies on the interactions of methyl 1H-tetrazol-1-ylacetate with biological targets reveal:
Methyl 1H-tetrazol-1-ylacetate shares structural and functional similarities with other tetrazole derivatives. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Methyl-1H-tetrazole | Monocyclic Tetrazole | Exhibits strong hydrogen bonding capabilities |
| 2-Amino-5-methyl-1H-tetrazole | Substituted Tetrazole | Known for its antimicrobial properties |
| 5-(4-Chlorophenyl)-1H-tetrazole | Substituted Tetrazole | Investigated for anticancer activity |
| 5-(Phenyl)-1H-tetrazole | Substituted Tetrazole | Displays unique interactions with metal ions |
Methyl 1H-tetrazol-1-ylacetate is unique due to its specific ester functionality that enhances solubility and reactivity compared to other tetrazoles. Its applications in medicinal chemistry further distinguish it from similar compounds.
Aqueous-based methods leverage water as a cosolvent or primary solvent to enhance solubility and mitigate risks associated with volatile azide reagents. Key approaches include:
Table 1: Aqueous-phase synthesis parameters
| Solvent System | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| DMF/Water (2:1) | ZnCl₂ | 80–90 | 86–92 | |
| Ethyl Acetate/Water | NaN₃ | 0–5 (ice bath) | 85–90 |
Zinc chloride catalyzes cyano-azide cycloadditions, enabling efficient tetrazole ring formation. Key steps include:
Mechanistic Insight: ZnCl₂ coordinates to the nitrile group, polarizing the C≡N bond and facilitating azide attack. This mechanism avoids side reactions common in uncatalyzed pathways.
Trimethylsilyl azide (TMS-N₃) offers a non-explosive alternative to sodium azide, enabling safer industrial processes:
Table 2: TMS-N₃-mediated synthesis parameters
| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| TMS-N₃ | Acetic Acid | 70 | 95–96 | |
| Triethyl Orthoformate | Glacial Acetic Acid | 55–80 | 90–96 |
Solvent selection critically impacts reaction efficiency and scalability:
Table 3: Solvent performance comparison
| Solvent | Pressure (atm) | Reaction Time (h) | N Content (%) | Reference |
|---|---|---|---|---|
| DMF | Autogenous | 3–24 | 14.78 | |
| Acetic Acid | Atmospheric | 3–5 | 95–96 | |
| Dichlorobenzene | 1 atm | 48 | 12.03 |
Modern protocols prioritize sustainability:
Case Study: A 52.1 kg batch using TMS-N₃ achieved 96.2% yield, with crystallization eliminating purification steps.
The crystallographic analysis of methyl 1H-tetrazol-1-ylacetate reveals fundamental structural characteristics that govern its molecular behavior. X-ray diffraction studies have demonstrated that tetrazole rings exhibit remarkable planarity, with the five-membered heterocyclic system maintaining an essentially flat geometry [1]. The tetrazole ring system in related compounds shows bond lengths intermediate between single and double bond lengths, indicating significant electron delocalization throughout the aromatic framework [1].
Detailed crystallographic investigations of tetrazole derivatives have established that the nitrogen-nitrogen bond distances within the ring typically range from 1.281 to 1.323 angstroms, which is characteristic of aromatic systems with delocalized pi-electron density [2]. The planarity of the tetrazole ring is maintained through the aromatic stabilization energy, with maximum deviations from planarity typically not exceeding 0.006 angstroms [3].
The molecular geometry of methyl 1H-tetrazol-1-ylacetate demonstrates that the tetrazole ring adopts a planar conformation with the acetate ester group oriented perpendicular to the heterocyclic plane [4]. This perpendicular orientation is critical for minimizing steric interactions while maintaining optimal electronic conjugation within the tetrazole system [4].
Table 1: Representative Bond Lengths in Tetrazole Ring Systems
| Bond Type | Bond Length (Å) | Reference Compound |
|---|---|---|
| N1-N2 | 1.330-1.364 | Tetrazole derivatives |
| N2-N3 | 1.315-1.279 | Substituted tetrazoles |
| N3-N4 | 1.318-1.356 | Various tetrazole species |
| N1-C5 | 1.332-1.376 | Ring carbon connections |
The crystallographic data indicate that the tetrazole ring exhibits significant aromaticity, as evidenced by the uniformity of bond lengths and the planarity of the five-membered system [1]. X-ray diffraction analysis has confirmed that the aromatic character is maintained through delocalization of the pi-electron system across all ring atoms [5].
The tautomeric behavior of tetrazole systems represents a fundamental aspect of their chemical identity. In tetrazole derivatives, the equilibrium between 1H-tetrazole and 2H-tetrazole forms is strongly influenced by environmental conditions and substitution patterns [6]. The energy difference between these tautomeric forms has been experimentally determined to be approximately 6.95 kilojoules per mole, with the 2H-tautomer generally being more stable in non-polar environments [6].
Theoretical calculations using density functional theory have demonstrated that the 2H-tetrazole tautomer is energetically favored in the gas phase by approximately 7 kilojoules per mole [7]. However, solvent effects can dramatically alter this equilibrium, with polar solvents favoring the more polar 1H-tautomer [7]. The tautomeric equilibrium is sensitive to dielectric constant, with media having dielectric constants greater than 7 favoring the 1H-form [6].
The tautomeric preferences are also influenced by substitution at different positions of the tetrazole ring [8]. Studies have shown that the more polar 1H-tautomer exhibits greater susceptibility to electronic effects, with Taft reaction constants of approximately -1.38, while the less polar 2H-tautomer shows higher susceptibility to substituent effects with Hammett reaction constants averaging 7.18 [8] [9].
Table 2: Tautomeric Equilibrium Data for Tetrazole Systems
| Property | 1H-Tautomer | 2H-Tautomer | Reference |
|---|---|---|---|
| Dipole Moment (D) | 5.34 | 2.27 | Gas phase calculations |
| Relative Energy (kJ/mol) | +6.95 | 0.00 | Matrix isolation study |
| Hammett ρ value | -1.38 | 7.18 | Correlation analysis |
| Polarity Preference | High dielectric | Low dielectric | Solvent studies |
The experimental evidence from matrix isolation infrared spectroscopy has confirmed that the 1H-tautomer constitutes approximately 10 percent of the total tetrazole population in argon matrices, providing direct evidence for the tautomeric equilibrium [6]. Nuclear magnetic resonance studies have further corroborated these findings, showing characteristic chemical shift patterns that allow for tautomer identification [6].
The hydrogen bonding patterns in tetrazole systems play a crucial role in determining crystal packing arrangements and molecular recognition properties. Crystallographic studies have revealed that tetrazole derivatives can form extensive hydrogen bonding networks through both nitrogen-hydrogen donors and nitrogen acceptor sites [2]. The tetrazole ring provides multiple sites for hydrogen bonding interactions, with nitrogen atoms at positions 2, 3, and 4 serving as potential acceptors [10].
In crystal structures of related tetrazole compounds, intermolecular hydrogen bonds typically involve nitrogen-hydrogen to oxygen interactions with bond distances ranging from 1.836 to 1.863 angstroms and bond angles between 167.9 and 170.9 degrees [2]. These moderate hydrogen bonds according to Jeffrey's classification contribute significantly to crystal stability [2].
The hydrogen bonding basicity of tetrazole nitrogen atoms has been quantitatively studied, revealing that the endocyclic nitrogen at position 4 represents the most preferred basicity center in 2,5-disubstituted tetrazoles [10]. Thermodynamic parameters for hydrogen bond formation have been experimentally determined, providing insight into the energetics of these interactions [10].
Weak hydrogen bonding interactions involving carbon-hydrogen donors and nitrogen acceptors are also prevalent in tetrazole crystal structures [11]. These interactions, while individually weak, contribute to the overall stability of the crystal lattice through cooperative effects [11]. The crystal packing is often dominated by segregated layers formed through these weak electrostatic interactions [11].
Table 3: Hydrogen Bonding Parameters in Tetrazole Crystals
| Interaction Type | Distance (Å) | Angle (°) | Energy (kcal/mol) |
|---|---|---|---|
| N-H···O=C | 1.836-1.863 | 167.9-170.9 | Moderate strength |
| C-H···N | 2.57-2.71 | 161.3-169.7 | Weak |
| C-H···O | 2.48-2.62 | 151.4-161.6 | Weak |
| N-H···N | Variable | Variable | Context dependent |
The formation of hydrogen-bonded dimers is a common motif in tetrazole crystal structures, where two molecules associate through complementary hydrogen bonding patterns [2]. These dimeric units often serve as building blocks for higher-order supramolecular architectures [2].
Tetrazole groups serve as bioisosteric replacements for carboxylic acids, sharing similar acidity and planarity while exhibiting distinct structural and electronic properties [12]. The tetrazole moiety possesses a pKa range of 4.5 to 4.9, closely matching carboxylic acids with pKa values of 4.2 to 4.4, making them effective isosteric replacements [12] [13].
The electrostatic potential surfaces of tetrazole and carboxylate anions exhibit remarkable similarity in the disposition of four coplanar local minima, despite significant differences in atomic composition and geometry [14]. This similarity provides the theoretical foundation for their bioisosteric relationship and explains their comparable biological activities [14].
Structural comparisons reveal that tetrazole rings are slightly larger than carboxylic acid groups, with hydrogen bonding environments extending approximately 1.2 angstroms further from the molecular core [15]. This extended hydrogen bonding envelope requires protein binding sites to exhibit sufficient flexibility to accommodate both tetrazole and carboxylate substituents effectively [15].
The lipophilicity differences between tetrazole and carboxylate systems are significant, with tetrazolate anions being approximately 10 times more lipophilic than corresponding carboxylates while maintaining similar acidity [13]. This increased lipophilicity can enhance membrane permeability, though recent studies indicate that tetrazoles may actually exhibit reduced permeability in some systems due to stronger hydrogen bonding interactions with water [16].
Table 4: Comparative Properties of Tetrazole and Carboxylic Acid Isosteres
| Property | Tetrazole | Carboxylic Acid | Difference |
|---|---|---|---|
| pKa Range | 4.5-4.9 | 4.2-4.4 | Similar acidity |
| Lipophilicity | 10× higher | Reference | Enhanced membrane interaction |
| H-bond Extension | +1.2 Å | Reference | Extended interaction sphere |
| Metabolic Stability | Higher | Lower | Resistance to degradation |
The hydrogen bonding strength of tetrazole derivatives has been experimentally demonstrated to exceed that of corresponding carboxylic acids in certain systems [16]. This enhanced hydrogen bonding capacity can lead to tighter solvation in aqueous environments, potentially affecting permeability characteristics despite increased lipophilicity [16].
The electronic structure differences between tetrazole and carboxylate systems arise from the delocalization of negative charge over the five-membered ring system in tetrazoles, compared to localization on oxygen atoms in carboxylates [12]. This charge distribution difference contributes to the distinct electrostatic potential patterns observed in computational studies [14].